1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-[(1-cyclopentylazetidin-3-yl)methyl]triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-11-8-16(14-13-11)7-10-5-15(6-10)12-3-1-2-4-12/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEFRGJSNGJTBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(C2)CN3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Triazole Core
Method A: Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This method provides regioselectivity and high yields, forming the 1,2,3-triazole ring efficiently.
Introduction of the Formyl Group at the 4-Position
Method B: Oxidation of the Methyl Substituent
The oxidation or formylation occurs selectively at the methyl group attached to the triazole ring, yielding the aldehyde functionality.
Attachment of the Cyclopentylazetidin-3-yl Group
Method C: Nucleophilic Substitution or Coupling
This step involves forming a stable bond between the azetidine derivative and the triazole core, completing the target molecule.
Summary of Key Parameters and Data
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Azide + Alkyne | Water/tert-butanol | Room temperature | >90% | High regioselectivity |
| 2 | Oxidant (Dess–Martin) | Dichloromethane | Room temperature | 85-90% | Selective aldehyde formation |
| 3 | Nucleophile coupling | Ethanol/DMF | Reflux | 75-85% | Efficient attachment |
Table 1: Summary of Synthetic Routes for Triazole Derivatives Related to the Target Compound
Notes and Considerations
- Choice of reagents : Use of copper catalysts in click chemistry ensures regioselectivity and high yields.
- Reaction conditions : Mild conditions favor functional group tolerance, especially important for sensitive azetidine and aldehyde groups.
- Purification : Chromatography and recrystallization are typically employed to isolate the target compound with high purity.
- Safety : Handling azides, azetidines, and aldehydes requires appropriate safety measures due to toxicity and volatility.
Chemical Reactions Analysis
Types of Reactions: 1-((1-Cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The reactions can yield a range of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Research indicates that triazole derivatives, including 1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde, exhibit significant antimicrobial properties. A study demonstrated that triazole compounds can inhibit the growth of various bacteria and fungi, suggesting their potential as antimicrobial agents .
Pharmacological Studies : The compound's structure allows it to interact with biological targets effectively. Preliminary pharmacokinetic studies have shown that derivatives of this compound can modulate enzyme activities relevant to disease pathways, including those involved in cancer progression .
Drug Development
Lead Compound Identification : The unique structural features of this compound make it a promising lead compound in the development of new therapeutic agents. It has been utilized in the synthesis of more complex molecules aimed at enhancing efficacy and reducing side effects in treatments for various conditions .
Case Study - Anticancer Agents : A recent study explored the synthesis of triazole-based compounds for their anticancer activity. The results indicated that modifications to the azetidine moiety significantly enhanced cytotoxicity against cancer cell lines, highlighting the importance of structural optimization in drug design .
Biological Research
Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of glycogen synthase kinase-3β (GSK-3β), an enzyme implicated in various diseases including diabetes and cancer .
Material Science
Polymer Chemistry : Beyond biological applications, this compound can also be integrated into polymeric materials. Its incorporation into polymer matrices has been studied for potential use in drug delivery systems due to its favorable biocompatibility and controlled release properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxic effects on cancer cells | |
| Enzyme Inhibition | Inhibition of GSK-3β |
Table 2: Pharmacokinetic Properties
Mechanism of Action
When compared to similar compounds, 1-((1-Cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde stands out due to its unique structural features. Similar compounds may include other triazole derivatives or azetidine-containing molecules. The uniqueness of this compound lies in its combination of the cyclopentyl group with the triazole and azetidine rings, which can impart distinct chemical and biological properties.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Triazole-4-carbaldehyde derivatives differ primarily in the substituent at the N1 position. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (NO₂, Br): Enhance reactivity of the aldehyde group and improve anticancer activity via interactions with biological targets (e.g., EGFR) .
- Bulky/Complex Substituents (Cyclopentylazetidinylmethyl) : Likely improve membrane permeability and target specificity due to increased lipophilicity and three-dimensional structure.
Target Compound Hypotheses :
- The cyclopentylazetidine group may enhance binding to hydrophobic enzyme pockets (e.g., kinases or GPCRs) due to its rigid, bicyclic structure.
- Potential improved pharmacokinetics compared to simpler aryl substituents.
Physicochemical Properties
- Solubility: Electron-withdrawing groups (e.g., NO₂) reduce solubility, while hydrophilic substituents (e.g., dimethylamino) improve aqueous solubility .
- Crystal Packing : Bulky substituents like cyclopentylazetidinylmethyl may lead to unique intermolecular interactions (e.g., C–H···π, van der Waals), affecting crystallinity and stability .
Commercial and Research Relevance
Biological Activity
1-((1-cyclopentylazetidin-3-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 236.31 g/mol. The structure features a triazole ring, which is known for its role in various pharmacological activities.
Structural Formula
Anticancer Properties
Numerous studies have highlighted the anticancer potential of triazole derivatives, including those similar to this compound. For instance:
- Cell Line Studies : Research indicates that triazole-containing compounds exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives have shown IC50 values as low as 0.43 µM against HCT116 cells, indicating potent antiproliferative effects .
The mechanism by which triazole derivatives exert their anticancer effects often involves:
- Induction of Apoptosis : Compounds induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) and mitochondrial dysfunction.
- Cell Cycle Arrest : Some derivatives have been shown to arrest the cell cycle at the G1 phase, inhibiting cancer cell proliferation .
Other Biological Activities
In addition to anticancer properties, triazole compounds are investigated for:
- Antimicrobial Activity : Triazoles are known for their antimicrobial properties, making them potential candidates for treating infections .
- Antifungal Properties : Certain triazoles are effective against fungal pathogens and are utilized in antifungal therapies.
Data Table: Biological Activity Summary
| Activity Type | Cell Line/Pathogen | IC50/Activity Level | Reference |
|---|---|---|---|
| Anticancer | HCT116 | 0.43 µM | |
| Antimicrobial | Various | Significant | |
| Antifungal | Fungal pathogens | Effective |
Case Study 1: Anticancer Efficacy
A study involving a series of triazole derivatives demonstrated that one specific derivative exhibited an IC50 value of 5.19 µM against HCT116 cells. This derivative also showed selectivity towards multidrug-resistant cancer cells and induced apoptosis via the mitochondrial pathway .
Case Study 2: Antimicrobial Activity
Research on novel N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides revealed selective cytotoxic activity at nanomolar doses towards human leukemic T-cells. These findings suggest that modifications in the triazole structure can enhance biological activity significantly .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to prevent over-oxidation.
- Optimize solvent polarity (e.g., ethanol, DMF) to enhance cyclopentylazetidine solubility .
Basic: How is the crystal structure of this compound determined, and which software tools are critical for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure solution : Employ SHELXT or SHELXD for initial phase determination .
- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis. For macromolecular applications, SHELXPRO interfaces with refinement suites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
